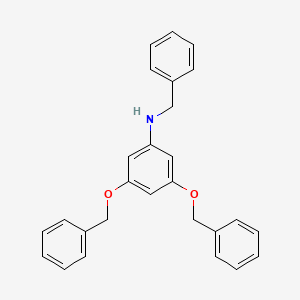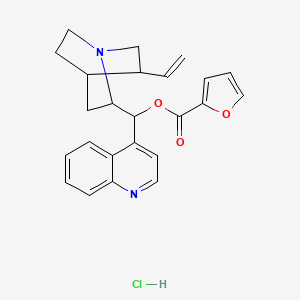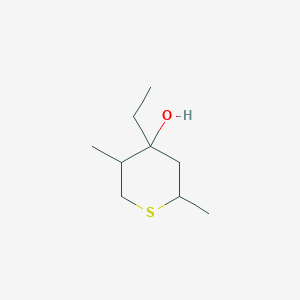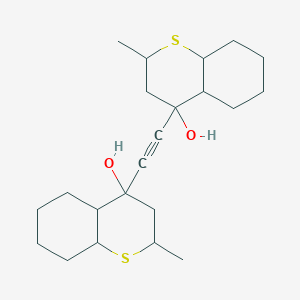![molecular formula C14H18O4 B3819881 3-butyn-1-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B3819881.png)
3-butyn-1-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate
Vue d'ensemble
Description
The compound “3-butyn-1-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate” is an ester due to the presence of a carboxylate group. It also contains a 3-butyn-1-yl group, which is a four-carbon chain with a triple bond at the third carbon, and a bicyclic structure which is a type of cyclic compound with two rings .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a corresponding carboxylic acid with 3-butyn-1-ol in the presence of a catalyst or under specific conditions to form the ester .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic structure and the triple bond in the 3-butyn-1-yl group. The triple bond would introduce some degree of linearity to the structure, while the bicyclic structure would add a level of three-dimensionality .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ester group might undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol. The triple bond in the 3-butyn-1-yl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups would all influence its properties such as solubility, melting point, boiling point, and reactivity .Mécanisme D'action
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the specific biological target. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Orientations Futures
Propriétés
IUPAC Name |
but-3-ynyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-5-6-17-13(16)11-9(2)7-14(3)8-10(11)12(15)18-14/h1,9-11H,5-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHBRKZKAWDXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(C1C(=O)OCCC#C)C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-ynyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(dipentylamino)carbonyl]benzoic acid](/img/structure/B3819831.png)


![N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide](/img/structure/B3819840.png)
![N,N'-1,2-ethanediylbis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide]](/img/structure/B3819843.png)






